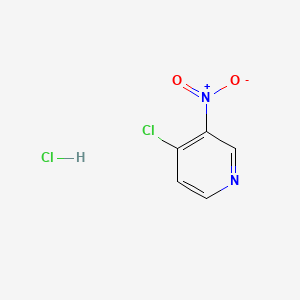

4-Chloro-3-nitropyridine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-chloro-3-nitropyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O2.ClH/c6-4-1-2-7-3-5(4)8(9)10;/h1-3H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTPDMOPPRVGKEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Cl)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30482118 | |

| Record name | 4-CHLORO-3-NITROPYRIDINE HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30482118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54079-68-4 | |

| Record name | 4-CHLORO-3-NITROPYRIDINE HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30482118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 4-Chloro-3-nitropyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a key building block in modern medicinal and agrochemical synthesis, 4-Chloro-3-nitropyridine hydrochloride presents a unique combination of reactivity and stability that makes it an invaluable tool for the synthetic chemist. This guide, intended for researchers, scientists, and drug development professionals, moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind its chemical behavior and practical applications. Herein, we explore the synthesis, core reactivity, and diverse applications of this versatile intermediate, grounded in established scientific principles and supported by detailed experimental insights. Our aim is to equip the reader with not only the "what" but also the "why," fostering a more intuitive and effective approach to its use in the laboratory.

Physicochemical and Spectroscopic Profile

This compound is a yellow crystalline powder. The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, particularly in industrial settings.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 54079-68-4 | [1] |

| Molecular Formula | C₅H₄Cl₂N₂O₂ | |

| Molecular Weight | 195.01 g/mol | |

| Melting Point | 135-138 °C | |

| Appearance | Yellow crystalline powder | [1] |

| Solubility | Insoluble in water. Slightly soluble in chloroform and methanol. | [2][3] |

Spectroscopic Characterization

-

1H NMR Spectroscopy: The proton NMR spectrum is expected to show three aromatic protons. The proton at C2, being adjacent to the nitrogen and deshielded by the nitro group, would appear furthest downfield. The protons at C5 and C6 would be further upfield, with their splitting pattern revealing their coupling relationship.

-

13C NMR Spectroscopy: The carbon NMR spectrum will display five distinct signals for the pyridine ring carbons. The carbon bearing the chlorine (C4) and the carbon bearing the nitro group (C3) will be significantly affected by these substituents. The carbons adjacent to the nitrogen (C2 and C6) will also show characteristic shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (typically in the regions of 1530-1500 cm-1 and 1370-1345 cm-1, respectively). Aromatic C-H and C=C stretching vibrations will also be present.

-

Mass Spectrometry (MS): The mass spectrum of the free base shows a molecular ion peak corresponding to its molecular weight.[4] For the hydrochloride salt, under appropriate ionization conditions, the spectrum would show the molecular ion of the free base.

Synthesis of this compound

The synthesis of 4-chloro-3-nitropyridine typically involves the chlorination of a pyridine precursor. A common and effective method starts from 4-hydroxypyridine, which undergoes nitration followed by chlorination.

Conceptual Workflow for Synthesis

Caption: Synthetic pathway from 4-hydroxypyridine.

Detailed Experimental Protocol: Synthesis of 4-Chloro-3-nitropyridine

This protocol is adapted from established procedures and should be performed with appropriate safety precautions in a fume hood.[3]

Step 1: Nitration of 4-Hydroxypyridine

-

To a stirred mixture of concentrated sulfuric acid, carefully add 4-hydroxypyridine at a temperature maintained below 25 °C.

-

Cool the mixture to 0-5 °C and slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid, keeping the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or HPLC).

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate) to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 4-hydroxy-3-nitropyridine.

Step 2: Chlorination of 4-Hydroxy-3-nitropyridine

-

In a round-bottom flask equipped with a reflux condenser, combine 4-hydroxy-3-nitropyridine with an excess of phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by TLC.

-

After completion, cool the reaction mixture and carefully quench the excess POCl₃ by slowly adding it to ice water.

-

Neutralize the acidic solution with a base (e.g., sodium carbonate) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-3-nitropyridine.[4]

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the crude 4-chloro-3-nitropyridine in a suitable solvent such as diethyl ether or isopropanol.

-

Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol).

-

The hydrochloride salt will precipitate out of the solution.

-

Filter the solid, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound.

Core Reactivity: A Tale of Two Functional Groups

The chemical utility of this compound is dominated by the interplay between the chloro and nitro substituents on the electron-deficient pyridine ring.

Nucleophilic Aromatic Substitution (SNAr)

The cornerstone of 4-chloro-3-nitropyridine's reactivity is the facile displacement of the chloride at the C4 position by a variety of nucleophiles. The electron-withdrawing nitro group at the C3 position, along with the inherent electron-deficient nature of the pyridine ring, strongly activates the C4 position towards nucleophilic attack.[5]

Mechanism of SNAr:

The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.

Caption: SNAr mechanism on 4-chloro-3-nitropyridine.

This reactivity allows for the introduction of a wide array of functional groups, including:

-

Amines: Reaction with primary and secondary amines is a common transformation, leading to the synthesis of various substituted aminopyridines.

-

Alcohols/Alkoxides: Alkoxides readily displace the chloride to form ether linkages.

-

Thiols/Thiolates: Thiolates are excellent nucleophiles for this reaction, forming thioethers.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

This protocol provides a general procedure for the reaction of 4-chloro-3-nitropyridine with an amine.

-

Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or DMF.

-

Add the desired amine (1.1-2.0 eq) and a non-nucleophilic base (e.g., triethylamine or potassium carbonate, 2.0-3.0 eq) to neutralize the hydrochloride and the HCl generated during the reaction.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Perform an aqueous work-up by partitioning the residue between water and an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography or recrystallization.

Reduction of the Nitro Group

The nitro group of 4-chloro-3-nitropyridine can be selectively reduced to an amino group, providing access to 3-amino-4-chloropyridine derivatives. This transformation is crucial for many synthetic applications where the amino group is required for further functionalization.

Common Reduction Methods:

-

Catalytic Hydrogenation: This is a clean and efficient method, typically employing catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere. Care must be taken to control the reaction conditions to avoid hydrodechlorination (replacement of the chloro group with hydrogen).

-

Metal-Acid Systems: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid are also effective for this reduction.

Conceptual Workflow for Nitro Group Reduction

Caption: Reduction of the nitro group.

Applications in Drug Development and Agrochemicals

The dual reactivity of this compound makes it a highly valuable intermediate in the synthesis of a wide range of biologically active molecules.[6][7]

Pharmaceutical Applications

This building block is instrumental in the synthesis of various active pharmaceutical ingredients (APIs), including:

-

Antiviral Agents: It is a key precursor for the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in the treatment of HIV, such as Nevirapine.[8][9]

-

Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors used in oncology. 4-Chloro-3-nitropyridine provides a versatile starting point for the synthesis of these complex molecules.

-

Other Therapeutic Areas: Its derivatives have been explored for a range of other applications, including as antihypertensive, antimicrobial, and anti-inflammatory agents.[6]

Agrochemical Applications

In the agrochemical industry, this compound is used in the synthesis of:

-

Herbicides: The pyridine ring is a common toxophore in many herbicides.

-

Pesticides and Plant Growth Regulators: Its derivatives are used to create novel pesticides and compounds that can influence plant growth.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Table 2: Hazard Information

| Hazard Statement | Description |

| H301 | Toxic if swallowed |

| H318 | Causes serious eye damage |

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[10]

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its reactivity is dominated by the electronically activated chloro group, which readily undergoes nucleophilic aromatic substitution, and the nitro group, which can be reduced to an amine for further functionalization. This dual functionality has cemented its importance in the synthesis of a diverse array of pharmaceuticals and agrochemicals. A thorough understanding of its chemical properties, as outlined in this guide, is paramount for its effective and safe utilization in research and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 4-Chloro-2,6-dimethyl-3-nitropyridine(15513-48-1) 1H NMR spectrum [chemicalbook.com]

- 3. 4-Chloro-3-nitropyridine CAS#: 13091-23-1 [m.chemicalbook.com]

- 4. 4-Chloro-3-nitropyridine | 13091-23-1 [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 4-Chloro-3-nitropyridine | C5H3ClN2O2 | CID 2735781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-(Chloromethyl)pyridine hydrochloride(1822-51-1) 1H NMR spectrum [chemicalbook.com]

- 10. 2-Chloro-3-nitropyridine(5470-18-8) 13C NMR spectrum [chemicalbook.com]

Introduction: The Strategic Importance of a Versatile Heterocycle

An In-Depth Technical Guide to 4-Chloro-3-nitropyridine Hydrochloride: A Cornerstone Intermediate in Modern Synthesis

In the landscape of pharmaceutical and agrochemical development, the strategic use of highly functionalized intermediates is paramount. This compound (CAS: 54079-68-4) stands out as a pivotal building block, prized for its predictable reactivity and versatility in constructing complex molecular architectures.[1] The pyridine core is a common motif in numerous bioactive compounds, and the specific arrangement of a chloro leaving group and a powerful electron-withdrawing nitro group on this scaffold creates a highly activated system for chemical modification.[2]

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of this compound. We will delve into its fundamental chemical properties, explore the mechanistic underpinnings of its reactivity, detail its synthesis and safe handling, and showcase its application through validated experimental protocols. The hydrochloride salt form enhances the compound's stability and simplifies handling in industrial and laboratory settings.[3]

Physicochemical and Structural Data

A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective application. The key data for 4-Chloro-3-nitropyridine and its hydrochloride salt are summarized below.

| Property | Value | Source(s) |

| CAS Number | 54079-68-4 (Hydrochloride Salt) | [4] |

| 13091-23-1 (Free Base) | [5][6] | |

| Molecular Formula | C₅H₄Cl₂N₂O₂ (Hydrochloride Salt) | [3][4] |

| C₅H₃ClN₂O₂ (Free Base) | [5][6] | |

| Molecular Weight | 195.00 g/mol (Hydrochloride Salt) | [3][7] |

| 158.54 g/mol (Free Base) | [5][6] | |

| Appearance | Cream to yellow crystalline powder | [7][8] |

| Melting Point | 135-138°C (Hydrochloride Salt) | [3] |

| 35-50°C (Free Base) | [6] | |

| Purity | Typically >90% | [3][4] |

| Storage Conditions | Room temperature, store under an inert atmosphere, protect from light.[3][7][9] |

The Engine of Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary value of 4-Chloro-3-nitropyridine lies in its high susceptibility to Nucleophilic Aromatic Substitution (SNAr) reactions.[10] This reactivity is a direct consequence of its electronic structure. The pyridine ring is inherently electron-deficient, a characteristic that is dramatically amplified by the presence of the strongly electron-withdrawing nitro (-NO₂) group.[11]

This electronic pull renders the carbon atom at the C4 position, which is attached to the chlorine leaving group, highly electrophilic and thus an excellent target for nucleophilic attack.[3][11] The SNAr reaction proceeds via a well-established two-step addition-elimination mechanism.[11][12]

-

Addition Step (Rate-Determining): A nucleophile attacks the electrophilic C4 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[11][13] The negative charge is effectively delocalized across the pyridine ring and, crucially, onto the oxygen atoms of the nitro group, which stabilizes this intermediate.[11][12]

-

Elimination Step (Fast): The aromaticity is restored as the leaving group (chloride) is expelled, resulting in the substituted pyridine product.[11]

The efficiency of this reaction is influenced by several factors:

-

Position of the Nitro Group: The activating effect is most potent when the nitro group is ortho or para to the leaving group, as this allows for direct resonance delocalization of the negative charge in the Meisenheimer intermediate. In 4-chloro-3-nitropyridine, the nitro group is ortho to the chloro group, providing strong activation.

-

Nature of the Nucleophile: A wide array of nucleophiles, including amines, alcohols, and thiols, can be employed, making this a versatile method for introducing diverse functional groups.[2][10]

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Synthesis and Safe Handling

Synthetic Route

A common laboratory and industrial synthesis of 4-chloro-3-nitropyridine starts from the more readily available 4-hydroxy-3-nitropyridine. The hydroxyl group is converted to the chloro group using a standard chlorinating agent.[14]

A General Synthetic Protocol:

-

Reaction Setup: A suspension of 3-nitro-4-pyridinol is made in a suitable solvent like toluene.[14]

-

Chlorination: A chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) is slowly added, often at a reduced temperature (e.g., 0 °C) to control the initial exotherm.[14][15]

-

Reaction Conditions: The mixture is heated to reflux (e.g., 110 °C) and maintained for several hours to ensure complete conversion.[14]

-

Work-up and Isolation: After cooling, the excess chlorinating agent and solvent are removed under reduced pressure. The residue is carefully quenched with ice water, and the pH is adjusted to be basic (e.g., pH 10 with potassium carbonate) to neutralize any remaining acid and free the product base.[14]

-

Extraction and Purification: The aqueous phase is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated to yield the crude product, which can be further purified if necessary.[14]

Caption: Workflow for the synthesis of 4-chloro-3-nitropyridine.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.[7] The free base is classified as toxic if swallowed and can cause serious eye damage.[9][16]

| Hazard Statement | Description | GHS Code | Source(s) |

| Harmful/Toxic | Harmful or toxic if swallowed. | H302/H301 | [16][17] |

| Skin Irritation | Causes skin irritation. | H315 | [7][17] |

| Eye Damage | Causes serious eye irritation/damage. | H319/H318 | [7][16] |

| Respiratory | May cause respiratory irritation. | H335 | [7][17] |

Handling Recommendations:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][9]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[17]

-

Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[9][17]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep locked up and away from incompatible materials like strong oxidizing agents, acids, and bases.[7][9][17]

Applications as a Pharmaceutical Intermediate

The true utility of this compound is demonstrated by its widespread use in the synthesis of Active Pharmaceutical Ingredients (APIs) and other complex organic molecules.[1][2] It serves as a foundational scaffold onto which various functional groups and side chains can be introduced sequentially.[3]

Its applications span multiple therapeutic areas, including the development of:

Caption: Synthetic utility of this compound.

Validated Experimental Protocol: SNAr with an Aliphatic Amine

This protocol describes a representative SNAr reaction, demonstrating the displacement of the chloro group with an amine nucleophile. This type of reaction is fundamental to building more complex molecules from the starting intermediate.

Objective: To synthesize an N-substituted-3-nitro-pyridin-4-amine.

Materials:

-

4-Chloro-3-nitropyridine (or its hydrochloride salt, with base adjustment) (1.0 equiv)

-

Aliphatic amine (e.g., benzylamine, piperidine, morpholine) (1.1 equiv)

-

Anhydrous Ethanol or DMSO as solvent

-

Triethylamine (Et₃N) or another suitable base (1.2 equiv, more if starting with the HCl salt)

-

Standard laboratory glassware (round-bottom flask, condenser)

-

Magnetic stirrer and heating mantle

-

Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-Chloro-3-nitropyridine in anhydrous ethanol.[10][11]

-

Addition of Reagents: Add the aliphatic amine (1.1 equivalents) to the solution, followed by the addition of triethylamine (1.2 equivalents).[10] If using the hydrochloride salt, an additional equivalent of base is required to free the pyridine base.

-

Reaction Conditions: Heat the reaction mixture to reflux (approx. 78°C for ethanol) and maintain for 2-4 hours.[10][11]

-

Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.[10]

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate directly from the solution. If not, concentrate the mixture under reduced pressure.[11]

-

Purification: The residue can be partitioned between water and an organic solvent like ethyl acetate. The organic layer is then washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.[10]

-

Final Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield the pure N-substituted-3-nitro-pyridin-4-amine.[11]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular construction. Its value is derived from a combination of factors: a stable, easy-to-handle salt form, a highly activated aromatic core, and predictable reactivity centered on the SNAr mechanism. This allows chemists to reliably introduce a wide variety of functionalities, making it an indispensable intermediate in the discovery and development pipelines for new pharmaceuticals and agrochemicals. A firm grasp of its properties, reactivity, and handling is essential for any scientist working to build the complex molecules that address modern challenges in health and agriculture.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound [myskinrecipes.com]

- 4. keyorganics.net [keyorganics.net]

- 5. 4-Chloro-3-nitropyridine | C5H3ClN2O2 | CID 2735781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-氯-3-硝基吡啶 90% | Sigma-Aldrich [sigmaaldrich.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. Page loading... [guidechem.com]

- 9. fishersci.com [fishersci.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 13. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 14. 4-Chloro-3-nitropyridine | 13091-23-1 [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. 4-Chloro-3-nitropyridine 90% | Sigma-Aldrich [sigmaaldrich.com]

- 17. jubilantingrevia.com [jubilantingrevia.com]

- 18. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Structural Elucidation of 4-Chloro-3-nitropyridine Hydrochloride

Introduction

4-Chloro-3-nitropyridine is a pivotal heterocyclic building block in the synthesis of complex organic molecules, serving as a vital intermediate in the production of pharmaceuticals and agrochemicals.[1] Its structure, characterized by an electron-deficient pyridine ring substituted with both a chloro and a nitro group, allows for versatile reactivity and functionalization.[1][2] The hydrochloride salt is often utilized to improve the compound's stability and handling characteristics during industrial processes.[2]

Unambiguous confirmation of its molecular structure is a non-negotiable prerequisite for any application, from drug discovery to materials science. It ensures reaction specificity, validates intellectual property, and is a cornerstone of regulatory compliance. This guide provides a comprehensive, multi-technique workflow for the complete structural elucidation of 4-Chloro-3-nitropyridine hydrochloride, grounded in the principles of scientific integrity and self-validating data.

Chapter 1: Foundational Assessment and Physicochemical Properties

Before advanced spectroscopic analysis, a foundational assessment of the material's physical properties and purity is essential.

Expected Properties:

-

Appearance: A solid, often appearing as a light yellow or brown powder.

-

Molecular Formula: C₅H₄Cl₂N₂O₂ (for the hydrochloride salt).[2]

-

Molecular Weight: 195.01 g/mol (for the hydrochloride salt).[2]

-

Melting Point: The free base melts around 35-50°C, while the hydrochloride salt has a reported melting point of 135-138°C.[2]

-

Solubility: The free base is largely insoluble in water.[3] The hydrochloride salt form is expected to have enhanced solubility in polar protic solvents like water, ethanol, and methanol, and is often soluble in polar aprotic solvents like DMSO for analytical purposes.

A preliminary purity check via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is a critical first step to ensure that the sample is suitable for detailed structural analysis.

Chapter 2: Mass Spectrometry (MS) – Deciphering the Molecular Blueprint

Mass spectrometry provides the molecular weight and elemental formula, serving as the initial blueprint of the molecule. For a hydrochloride salt, Electrospray Ionization (ESI) in positive ion mode is the technique of choice, as it is well-suited for pre-charged analytes.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Acquisition Parameters (Positive Ion Mode):

-

Capillary Voltage: 3.0 - 4.0 kV

-

Source Temperature: 100 - 150 °C

-

Desolvation Gas Flow: 600 - 800 L/hr

-

Mass Range: m/z 50-500

-

Data Interpretation

-

Molecular Ion Peak: The primary goal is to identify the protonated molecular ion of the free base, [M+H]⁺. For 4-chloro-3-nitropyridine (C₅H₃ClN₂O₂, MW = 158.54 g/mol ), this peak is expected at m/z 159.[3][4]

-

Isotopic Pattern: A crucial validation point is the isotopic signature of chlorine. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. Therefore, the spectrum must display an [M+H]⁺ peak at m/z 159 and an [M+2+H]⁺ peak at m/z 161 with a relative intensity of about one-third. This pattern is a definitive indicator of a monochlorinated compound.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the confirmation of the elemental composition. The calculated exact mass for [C₅H₄³⁵ClN₂O₂]⁺ is 158.9965, which should match the experimental value to within 5 ppm.

Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by analyzing fragmentation patterns. The protonated molecular ion is isolated and fragmented to reveal structural components.

Caption: Proposed ESI-MS/MS fragmentation pathway for protonated 4-Chloro-3-nitropyridine.

Chapter 3: Nuclear Magnetic Resonance (NMR) Spectroscopy – Assembling the Connectivity Puzzle

NMR spectroscopy is the most powerful tool for determining the precise arrangement and connectivity of atoms in a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments is required for unambiguous assignment.

Experimental Protocol: NMR

-

Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves the hydrochloride salt and its residual water peak does not interfere with the aromatic signals.

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of DMSO-d₆.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Acquisition:

-

¹H NMR: Standard pulse program, sufficient scans for good signal-to-noise.

-

¹³C NMR: Proton-decoupled pulse program (e.g., zgpg30).

-

2D COSY: Standard correlation spectroscopy to identify ¹H-¹H couplings.

-

2D HSQC: Standard heteronuclear single quantum coherence to identify one-bond ¹H-¹³C correlations.

-

Data Interpretation

The pyridine ring has three protons. Due to the electron-withdrawing effects of the nitro group, the ring nitrogen, and the chloro group, all proton signals are expected to be significantly downfield in the aromatic region.

-

¹H NMR Predictions:

-

H6: Expected to be a doublet, coupled to H5. It is adjacent to the nitrogen, predicting a shift around δ 9.0 ppm.

-

H2: Expected to be a singlet or a narrow doublet, adjacent to the nitrogen. Its chemical shift will be the most downfield, likely around δ 9.1-9.2 ppm.

-

H5: Expected to be a doublet, coupled to H6. It is adjacent to the chlorine-bearing carbon, predicting a shift around δ 8.0-8.2 ppm.

-

-

¹³C NMR Predictions: The molecule has five distinct carbon atoms. The carbons directly attached to the electronegative substituents (C3-NO₂ and C4-Cl) will have their chemical shifts significantly affected.

-

2D NMR for Unambiguous Assignment:

-

COSY will show a clear correlation between the signals for H5 and H6, confirming their adjacent relationship.

-

HSQC will directly link each proton signal to its attached carbon (H2 to C2, H5 to C5, H6 to C6). This allows for the direct assignment of three of the five carbon signals. The remaining two quaternary carbons (C3 and C4) can then be assigned based on expected chemical shifts.

-

Caption: Workflow for unambiguous NMR-based structure confirmation.

| ¹H NMR Data (Predicted, 400 MHz, DMSO-d₆) | ||||

| Assignment | δ (ppm) | Multiplicity | J (Hz) | Integration |

| H2 | ~9.15 | d | ~0.8 | 1H |

| H6 | ~9.00 | d | ~5.5 | 1H |

| H5 | ~8.10 | dd | ~5.5, 0.8 | 1H |

| ¹³C NMR Data (Predicted, 100 MHz, DMSO-d₆) | |

| Assignment | δ (ppm) |

| C2 | ~155 |

| C6 | ~153 |

| C4 | ~145 |

| C3 | ~135 |

| C5 | ~125 |

Chapter 4: Vibrational Spectroscopy (FTIR) – Identifying Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the characteristic functional groups present in the molecule, providing complementary evidence to the MS and NMR data.

Experimental Protocol: FTIR-ATR

-

Sample Preparation: A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: The spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

Data Interpretation

The key vibrational bands provide a "fingerprint" for the molecule's functional groups. For aromatic nitro compounds, the N-O stretching vibrations are particularly intense and diagnostic.[5][6]

| FTIR Data (Predicted) | |

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H Stretch |

| ~1600-1450 | Aromatic C=C and C=N Stretch |

| ~1550-1475 | Asymmetric NO₂ Stretch (Strong) [6] |

| ~1360-1290 | Symmetric NO₂ Stretch (Strong) [6] |

| ~1100-1000 | C-Cl Stretch |

The presence of strong absorption bands in the 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ regions is a definitive confirmation of the nitro group.[6]

Chapter 5: Data Synthesis and Final Confirmation

| Technique | Information Provided | Conclusion for 4-Chloro-3-nitropyridine HCl |

| HRMS | Elemental Formula | C₅H₄Cl₂N₂O₂; Confirmed by accurate mass and Cl isotope pattern. |

| ¹H NMR | Proton Environment & Connectivity | Three distinct aromatic protons with chemical shifts and coupling patterns consistent with the proposed structure. |

| ¹³C NMR | Carbon Skeleton | Five distinct carbon signals, consistent with the pyridine ring. |

| 2D NMR (COSY) | ¹H-¹H Proximity | Confirmed the adjacency of H5 and H6. |

| FTIR | Functional Groups | Confirmed the presence of an aromatic nitro group (strong NO₂ stretches) and C-Cl bond. |

This integrated approach, where the molecular formula from MS is confirmed by the detailed connectivity map from NMR and corroborated by the functional group data from FTIR, provides an unassailable confirmation of the structure of this compound.

Caption: Integrated workflow demonstrating the self-validating nature of the structural elucidation process.

References

An In-depth Technical Guide to the Solubility of 4-Chloro-3-nitropyridine Hydrochloride

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Data Landscape

In the realm of pharmaceutical and chemical research, understanding the solubility of a compound is a cornerstone of its development and application. This guide focuses on 4-Chloro-3-nitropyridine hydrochloride, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). A thorough investigation of existing literature reveals a scarcity of specific, quantitative solubility data for the hydrochloride salt form. However, this apparent data gap provides an opportunity to delve into the fundamental principles that govern solubility and to establish a robust framework for its experimental determination.

This whitepaper, therefore, moves beyond a simple recitation of data. It serves as a comprehensive technical guide, empowering researchers to:

-

Understand the physicochemical properties of 4-Chloro-3-nitropyridine and its hydrochloride salt.

-

Predict the solubility behavior based on molecular structure and the principles of ionization.

-

Implement rigorous experimental protocols for accurate and reproducible solubility determination.

-

Employ appropriate analytical techniques for the quantification of this compound in various solvent systems.

By synthesizing theoretical knowledge with practical, field-proven methodologies, this guide aims to equip scientists with the necessary tools to confidently navigate the challenges of characterizing the solubility of this important synthetic intermediate.

Physicochemical Characterization

A foundational understanding of the physicochemical properties of 4-Chloro-3-nitropyridine and its hydrochloride salt is paramount to interpreting its solubility.

4-Chloro-3-nitropyridine (Free Base)

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃ClN₂O₂ | [1][2] |

| Molecular Weight | 158.54 g/mol | [1][2] |

| Appearance | Pale yellow to brown crystalline powder/solid | [3][4] |

| Melting Point | 35-50 °C | [2][3] |

| pKa (Predicted) | 0.56 ± 0.10 | [5] |

| Qualitative Solubility | Insoluble in water; Slightly soluble in Chloroform and Methanol. | [3][5][6] |

The free base, 4-Chloro-3-nitropyridine, is a substituted pyridine ring. The presence of the electronegative chlorine atom and the nitro group significantly influences its electronic properties and, consequently, its intermolecular interactions. The low predicted pKa indicates that the pyridine nitrogen is weakly basic. Its reported insolubility in water is consistent with its organic structure, though the polar nitro and chloro groups and the nitrogen heteroatom provide some capacity for polar interactions.

This compound (Salt Form)

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄Cl₂N₂O₂ | [7] |

| Molecular Weight | 195.00 g/mol | [7] |

| Appearance | Not explicitly stated, but expected to be a crystalline solid. | |

| Melting Point | 135-138 °C | [7] |

The formation of a hydrochloride salt involves the protonation of the basic pyridine nitrogen. This ionization has a profound and predictable effect on the compound's solubility.

The Rationale of Salt Formation and its Impact on Aqueous Solubility

The conversion of a weakly basic free base into its hydrochloride salt is a common strategy in pharmaceutical development to enhance aqueous solubility. The underlying principle is the introduction of an ionic character to the molecule.

The protonation of the pyridine nitrogen in 4-Chloro-3-nitropyridine creates a positively charged pyridinium ion, with chloride as the counter-ion. This ionic salt can more readily interact with the polar water molecules through ion-dipole interactions, which are significantly stronger than the dipole-dipole or hydrogen bonding interactions that the neutral free base can form with water.[8][9] Consequently, this compound is expected to exhibit significantly greater solubility in water and other polar protic solvents compared to its free base form.

The following diagram illustrates the relationship between the free base, its protonation, and the resulting increase in polarity, which is the driving force for enhanced aqueous solubility.

Caption: Protonation of the free base to form the hydrochloride salt increases polarity and expected aqueous solubility.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the lack of published quantitative data, an experimental approach is necessary. The following protocol outlines a robust method for determining the equilibrium solubility of this compound. This protocol is designed to be self-validating by ensuring that equilibrium is truly reached.

The Shake-Flask Method for Equilibrium Solubility

The isothermal shake-flask method is a gold-standard technique for determining equilibrium solubility.[10] It involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is achieved.

Core Principle: At equilibrium, the rate at which the solid dissolves into the solvent is equal to the rate at which the dissolved solute precipitates out of the solution. The concentration of the solute in the solution at this point is the equilibrium solubility.[11]

Experimental Workflow

The following diagram outlines the key stages of the solubility determination process.

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Detailed Protocol

Materials and Equipment:

-

This compound (of known purity)

-

Selected solvents (e.g., deionized water, ethanol, methanol, pH-buffered solutions)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-48 hours). To ensure equilibrium has been reached, samples should be taken at different time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration does not change between subsequent time points.[10]

-

Phase Separation: After equilibration, allow the vials to stand at the same constant temperature to let the excess solid settle. Separate the saturated solution from the undissolved solid by either:

-

Centrifugation: Centrifuge the vials to pellet the excess solid.

-

Filtration: Withdraw the supernatant using a syringe and pass it through a syringe filter. This is often the preferred method to ensure no solid particles are carried over.

-

-

Sampling and Dilution: Carefully take a precise aliquot of the clear supernatant and dilute it with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (see Section 4) to determine the concentration of this compound.

-

Calculation: Calculate the solubility using the following formula:

Solubility (mg/mL) = (Concentration from analysis) x (Dilution factor)

Analytical Methods for Quantification

Accurate quantification of the dissolved solute is critical for reliable solubility data. High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended method due to its specificity and sensitivity.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.[12] For a compound like this compound, a reversed-phase HPLC method is ideal.

Starting HPLC Method Parameters:

| Parameter | Recommended Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source to ensure good peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent to elute the compound. |

| Gradient | Start with a low %B and ramp up (e.g., 5-95% B over 10 min) | To ensure elution of the compound with good peak shape. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Detection | UV at an appropriate wavelength (e.g., 254 nm or λmax) | The aromatic and nitro functionalities provide strong UV absorbance. |

| Injection Volume | 10 µL | A typical injection volume. |

Protocol for HPLC Quantification:

-

Standard Preparation: Prepare a stock solution of this compound of a known concentration in the mobile phase. From this, prepare a series of calibration standards covering the expected concentration range of the diluted samples.

-

Calibration Curve: Inject the standards into the HPLC system and generate a calibration curve by plotting peak area versus concentration. The curve should have a correlation coefficient (R²) of >0.999.

-

Sample Analysis: Inject the diluted samples from the solubility experiment.

-

Quantification: Determine the concentration of the samples by interpolating their peak areas from the calibration curve.

UV-Vis Spectrophotometry

For a less complex, higher-throughput method, UV-Vis spectrophotometry can be used, provided that the solvent system does not contain interfering UV-absorbing species.

Protocol for UV-Vis Quantification:

-

Determine λmax: Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

-

Standard Preparation: Prepare a series of calibration standards in the same solvent used for the solubility study.

-

Calibration Curve: Measure the absorbance of each standard at λmax and plot absorbance versus concentration to create a calibration curve (must obey the Beer-Lambert Law).

-

Sample Analysis: Measure the absorbance of the diluted samples.

-

Quantification: Determine the concentration of the samples from the calibration curve.

Factors Influencing Solubility

The solubility of this compound is not a fixed value but is influenced by several environmental factors.

-

Temperature: For most solids, solubility increases with temperature as the dissolution process is typically endothermic.[11][13] This relationship can be quantified by measuring solubility at several different temperatures.

-

pH: As a salt of a weak base, the solubility of this compound is highly dependent on pH. In acidic solutions (low pH), the compound will remain in its protonated, more soluble form. As the pH increases towards and beyond the pKa of the conjugate acid, the equilibrium will shift towards the less soluble free base, potentially causing precipitation.

-

Solvent Polarity: The "like dissolves like" principle dictates that polar compounds are more soluble in polar solvents.[8][9] Therefore, solubility is expected to be highest in highly polar solvents like water and lower in less polar organic solvents.

-

Common Ion Effect: The presence of a common ion (e.g., from adding NaCl to an aqueous solution) can decrease the solubility of an ionic compound.

Conclusion and Future Directions

By following the detailed protocols for solubility determination and analytical quantification outlined in this guide, researchers and drug development professionals can generate the high-quality, reproducible data necessary for process development, formulation, and regulatory filings. It is recommended that solubility studies for this compound systematically investigate the effects of temperature and pH to create a complete solubility profile. This foundational data will undoubtedly facilitate the efficient and effective application of this important chemical intermediate.

References

- 1. 4-Chloro-3-nitropyridine | C5H3ClN2O2 | CID 2735781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chloro-3-nitropyridine 90 13091-23-1 [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. echemi.com [echemi.com]

- 5. 4-Chloro-3-nitropyridine CAS#: 13091-23-1 [m.chemicalbook.com]

- 6. 4-Chloro-3-nitropyridine | 13091-23-1 [chemicalbook.com]

- 7. This compound [myskinrecipes.com]

- 8. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 9. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Solubility - Wikipedia [en.wikipedia.org]

4-Chloro-3-nitropyridine hydrochloride melting point

An In-depth Technical Guide to the Melting Point of 4-Chloro-3-nitropyridine Hydrochloride

Abstract

This technical guide provides a comprehensive examination of the melting point of this compound, a key intermediate in the pharmaceutical and agrochemical industries[1]. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple statement of the value to explore the scientific principles governing this critical physical property. We will detail the factors that influence melting point, provide a robust, field-proven protocol for its accurate determination, and offer expert insights into the interpretation of experimental results. This guide serves as an authoritative resource for ensuring data integrity and reproducibility in the laboratory.

Physicochemical Profile: Free Base vs. Hydrochloride Salt

4-Chloro-3-nitropyridine is a versatile pyridine derivative whose utility is often enhanced by its conversion to the hydrochloride salt. This transformation significantly alters the compound's physical properties, most notably its melting point. The formation of the salt introduces strong ionic interactions within the crystal lattice, which require substantially more thermal energy to overcome compared to the intermolecular forces present in the free base. This results in a much higher melting point and often improves the compound's stability and handling characteristics, which is why many pyridine derivatives are isolated and stored as their hydrochloride salts.

The distinct melting points are a critical parameter for identification and quality control during synthesis and formulation.

| Property | 4-Chloro-3-nitropyridine (Free Base) | This compound | Rationale for Difference |

| CAS Number | 13091-23-1[2] | 54079-68-4[3] | Different chemical entities. |

| Molecular Formula | C₅H₃ClN₂O₂[2] | C₅H₄Cl₂N₂O₂[3] | Addition of one molecule of HCl. |

| Molecular Weight | 158.54 g/mol [4] | 195.00 g/mol [3] | Added mass of HCl. |

| Melting Point | 35-50 °C[2] | 135-138 °C [3] | Strong ionic forces in the salt's crystal lattice require significantly more energy to break than the intermolecular forces of the free base. |

| Appearance | Solid[2] | Solid | Both are solids at room temperature. |

The Science of Melting Point: Beyond the Numbers

A melting point is not merely a physical constant but a sensitive indicator of a compound's identity and purity. For a crystalline solid, the melting point is the temperature at which it transitions from the ordered solid phase to the liquid phase, existing in equilibrium[2].

Purity and Melting Range

A pure crystalline compound typically exhibits a sharp, well-defined melting point, often within a narrow range of 0.5-1.0°C[5]. The presence of impurities disrupts the uniform crystal lattice structure[5]. This disruption weakens the intermolecular forces, requiring less energy to break them. Consequently, impurities almost always lead to two observable effects:

-

Melting Point Depression: The temperature at which the mixture begins to melt is lower than that of the pure substance.

-

Melting Range Broadening: The transition from solid to liquid occurs over a wider temperature range.

Therefore, a broad melting range (e.g., >3°C) is a strong indication of contamination, which could arise from residual solvents, starting materials, or byproducts from synthesis[5].

Polymorphism

Polymorphism is the ability of a compound to exist in multiple crystal forms, each with a distinct arrangement of molecules in the solid state[4]. Different polymorphs of the same compound can have different melting points[4]. It is a critical consideration in drug development, as different polymorphs can affect a drug's solubility, stability, and bioavailability. While there is no specific literature detailing polymorphism for this compound, it remains a potential source of variation if the compound is crystallized under different conditions.

Standard Operating Procedure for Melting Point Determination

This protocol describes the definitive method for measuring the melting point of this compound using a modern digital melting point apparatus. The capillary method is a universally accepted technique for its accuracy and small sample requirement[6].

Materials and Equipment

-

This compound (sample)

-

Melting point capillary tubes (one end sealed)

-

Digital melting point apparatus (e.g., Mel-Temp or similar)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

-

Drying oven or desiccator

Step-by-Step Protocol

-

Sample Preparation (The Foundation of Accuracy):

-

Step 1.1: Ensure the sample is completely dry. Trace amounts of solvent will act as an impurity, depressing and broadening the melting range. If necessary, dry the sample under vacuum or in a desiccator.

-

Step 1.2: The sample must be a fine, homogeneous powder. If large crystals are present, gently grind them using a mortar and pestle. This ensures uniform heat transfer and efficient packing.

-

Step 1.3: Load the capillary tube by tapping the open end into the powder. A sample height of 2-3 mm is optimal.

-

Step 1.4: Pack the sample tightly at the bottom of the tube. This is a critical step to avoid air pockets and ensure accurate heat conduction. Drop the tube (sealed end down) through a long glass tube onto a hard surface several times.

-

-

Instrument Setup and Measurement:

-

Step 2.1: Set the plateau temperature on the apparatus to approximately 15-20°C below the expected melting point (e.g., set to ~120°C for an expected MP of 135-138°C).

-

Step 2.2: Insert the packed capillary tube into the heating block.

-

Step 2.3: Begin heating at a rapid rate until the plateau temperature is reached.

-

Step 2.4 (The Critical Ramp Rate): Once at the plateau, reduce the heating ramp rate to 1-2°C per minute . A slow rate is essential to maintain thermal equilibrium between the heating block, the thermometer, and the sample, preventing temperature overshoot and ensuring an accurate reading.

-

Step 2.5: Observe the sample closely through the magnifying lens.

-

Step 2.6: Record the temperature (T1) at which the first drop of liquid appears.

-

Step 2.7: Record the temperature (T2) at which the last solid crystal melts completely.

-

Step 2.8: The melting point is reported as the range T1 – T2.

-

-

Post-Measurement:

-

Allow the apparatus to cool.

-

Dispose of the used capillary tube in a designated glass waste container. Never reuse a capillary tube.

-

Workflow and Data Interpretation

The following diagram illustrates the logical workflow for obtaining a reliable melting point measurement.

Caption: Workflow for Accurate Melting Point Determination.

Safety Precautions

As a chlorinated nitropyridine derivative, 4-Chloro-3-nitropyridine and its salt must be handled with appropriate care. Based on the safety data sheet (SDS) for the parent compound:

-

Hazards: The compound is harmful if swallowed, harmful in contact with skin, and causes serious eye irritation. It may also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.

-

Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials.

Conclusion

The melting point of this compound is a fundamental and highly informative physical property. Its value of 135-138°C is significantly higher than that of its free base (35-50°C), a direct consequence of the robust ionic forces within its crystal lattice. Accurate determination of this value is contingent upon meticulous sample preparation and a controlled heating rate during measurement. The observed melting range serves as a reliable and immediate indicator of sample purity, making it an indispensable tool for quality assurance in both research and manufacturing environments.

References

- 1. nbinno.com [nbinno.com]

- 2. 4-Chloro-3-nitropyridine 90 13091-23-1 [sigmaaldrich.com]

- 3. This compound [myskinrecipes.com]

- 4. 4-Chloro-3-nitropyridine | C5H3ClN2O2 | CID 2735781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]

- 6. chemimpex.com [chemimpex.com]

Navigating the Chemistry of a Potent Intermediate: A Technical Guide to the Safe Handling of 4-Chloro-3-nitropyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of Reactivity

4-Chloro-3-nitropyridine and its hydrochloride salt are highly valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] Their utility stems from a synthetically versatile structure: a pyridine ring functionalized with both a nitro group and a chlorine atom. This arrangement provides multiple reactive sites, allowing for the strategic construction of complex molecular architectures.[1] The electron-withdrawing nature of the nitro group at the 3-position significantly activates the chlorine atom at the 4-position for nucleophilic aromatic substitution, which is a cornerstone of its synthetic value.[2]

However, the very chemical properties that make this compound a powerful synthetic building block also impart significant safety and handling challenges. Its classification as a toxic substance necessitates a comprehensive understanding of its hazard profile to ensure the safety of laboratory personnel and the integrity of research. This guide provides an in-depth analysis of the safety and hazards associated with 4-Chloro-3-nitropyridine hydrochloride, moving beyond mere procedural lists to explain the chemical rationale behind the recommended safety protocols. While much of the available safety data pertains to the free base, 4-Chloro-3-nitropyridine (CAS No. 13091-23-1), the hazards are considered analogous for the hydrochloride salt. The salt form is often employed to improve stability and handling characteristics during industrial processes.[2]

Part 1: Hazard Identification and Risk Profile

The primary hazards of this compound are its acute oral toxicity and its potential to cause severe eye damage.[3][4][5][6] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear warning of these risks.

GHS Classification

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | Danger | Skull and Crossbones |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage | Danger | Corrosion |

Data sourced from multiple safety data sheets.[3][4][5][6]

Toxicological Profile: Understanding the "Why"

-

Acute Oral Toxicity (Category 3): This classification indicates that small quantities of the substance can be lethal or cause serious damage to health if ingested. The toxicity may be attributed to the nitroaromatic structure, which can interfere with cellular respiration and cause oxidative stress, or the reactivity of the chlorinated pyridine ring with biological macromolecules.

-

Serious Eye Damage (Category 1): This indicates a risk of irreversible damage to the eye upon contact. The causative factor is likely the compound's chemical reactivity, potentially leading to protein denaturation and severe irritation or corrosion of the corneal tissue. The hydrochloride salt, being acidic, may exacerbate this effect.

It is crucial to note that for many specific toxicological endpoints, such as carcinogenicity, germ cell mutagenicity, and reproductive toxicity, data is currently unavailable.[5] In the absence of data, a conservative approach assuming potential for harm is warranted.

Part 2: Chemical Reactivity and Incompatibility

Understanding the chemical reactivity of this compound is fundamental to its safe handling and storage. The molecule's reactivity is dominated by the electrophilic nature of the pyridine ring, which is enhanced by the two electron-withdrawing groups.

Key Incompatibilities

-

Strong Bases: Contact with strong bases (e.g., sodium hydroxide, potassium tert-butoxide) can lead to vigorous or exothermic nucleophilic substitution reactions at the 4-position, displacing the chloride. This is the same reaction often desired in synthesis but can be hazardous if uncontrolled.

-

Strong Oxidizing Agents: These materials (e.g., permanganates, chlorates) can react exothermically with the organic pyridine ring, potentially leading to fire or explosion under certain conditions.

-

Strong Acids: While the hydrochloride salt is stable in acidic solution, the free base can react with strong acids. More critically, under certain conditions such as elevated temperatures in aqueous acidic media, the compound is susceptible to hydrolysis, where the chlorine atom is replaced by a hydroxyl group.[7]

-

Heat and Light: Thermal decomposition can lead to the release of toxic and corrosive gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl).[3]

The following diagram illustrates the key reactivity considerations that inform safe handling protocols.

Caption: Key chemical incompatibilities of 4-Chloro-3-nitropyridine HCl.

Part 3: Risk Management and Safe Handling Protocols

A multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment (PPE) is essential for mitigating the risks associated with this compound.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All handling of this compound powder, including weighing and preparing solutions, must be conducted in a properly functioning chemical fume hood.[3] This contains airborne particles and protects the user from inhalation.

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors or dust in the work area.[5]

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation where the compound is handled.[3]

Administrative Controls and Work Practices

-

Restricted Access: Designate specific areas for the handling and storage of this compound. Access should be limited to trained and authorized personnel.

-

Hygiene Practices: Do not eat, drink, or smoke in areas where the chemical is used.[5] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3]

-

Storage: Store in a cool, dry, well-ventilated place, away from incompatible materials.[3] The container should be tightly closed to prevent moisture absorption and contamination.[5] Due to its toxicity, it should be stored in a locked cabinet or location with controlled access.[3][5]

Personal Protective Equipment (PPE): The Final Barrier

The selection of PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Wear chemical safety goggles that conform to EN166 (EU) or NIOSH (US) standards.[3][5] A face shield should also be worn when there is a risk of splashing or dust generation.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. Inspect gloves for tears or degradation before each use and change them frequently.

-

Lab Coat/Clothing: A lab coat is mandatory. For larger quantities or tasks with a higher risk of exposure, consider impervious clothing or a chemical-resistant apron.[5]

-

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) or a full-face respirator should be used.[3][5] Respirator use requires a formal respiratory protection program, including training and fit-testing.

The following workflow provides a decision-making process for selecting appropriate PPE.

Caption: Decision workflow for selecting appropriate Personal Protective Equipment (PPE).

Part 4: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel working with this compound must be familiar with these procedures.

First-Aid Measures

| Exposure Route | Action |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [3][5] |

| Skin Contact | Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention. [3][5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention. [3][5] |

| Inhalation | Move victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. [5] |

Spill Response Protocol

This protocol is for minor laboratory spills (typically <1L of solution or <100g of solid) that can be managed by trained laboratory personnel. For major spills, evacuate the area and contact emergency services.

-

Alert & Evacuate: Immediately alert personnel in the vicinity. Evacuate the immediate area if necessary.

-

Control Ignition Sources: If the solvent used is flammable, extinguish all nearby flames and turn off spark-producing equipment.

-

Don PPE: At a minimum, wear a lab coat, chemical safety goggles, and two pairs of chemical-resistant gloves. A respirator may be necessary depending on the scale and nature of the spill.

-

Contain the Spill:

-

For Solids: Gently cover the spill with a compatible absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent). Avoid raising dust.

-

For Liquids: Create a dike around the spill using an absorbent material to prevent it from spreading.

-

-

Clean-Up:

-

Decontaminate: Wipe down the spill area with a suitable solvent (e.g., water and detergent), followed by a final rinse. Be aware that some chemicals may react with water.[9]

-

Dispose: All contaminated materials (absorbents, PPE, cleaning materials) must be disposed of as hazardous waste according to institutional and local regulations.[3][5]

-

Report: Report the incident to your supervisor and relevant safety officer.

Conclusion: A Culture of Safety

This compound is a potent and valuable chemical intermediate. Its safe use hinges on a deep respect for its hazards, underpinned by a thorough understanding of its chemical properties. By implementing robust engineering controls, adhering to meticulous handling protocols, and utilizing appropriate personal protective equipment, researchers can harness its synthetic utility while maintaining the highest standards of laboratory safety. The causality is clear: the compound's inherent reactivity dictates every safety precaution. Acknowledging this relationship is the first and most critical step in preventing incidents and fostering a proactive safety culture in the laboratory.

References

- 1. acs.org [acs.org]

- 2. This compound [myskinrecipes.com]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. echemi.com [echemi.com]

- 6. 4-Chloro-3-nitropyridine | C5H3ClN2O2 | CID 2735781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. umanitoba.ca [umanitoba.ca]

An In-depth Technical Guide to the Synthesis of 4-Chloro-3-nitropyridine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 4-Chloro-3-nitropyridine, a pivotal intermediate in the pharmaceutical and agrochemical industries.[1] The document delves into the mechanistic underpinnings of the primary synthetic routes, offering detailed, field-tested protocols. Emphasis is placed on the critical parameters influencing reaction yield and purity, alongside robust safety and handling procedures. This guide is intended for researchers, chemists, and process development scientists engaged in the synthesis and application of pyridine-based heterocyclic compounds.

Introduction: The Strategic Importance of 4-Chloro-3-nitropyridine

4-Chloro-3-nitropyridine is a highly versatile substituted pyridine derivative, distinguished by its unique electronic and steric properties. The presence of an electron-withdrawing nitro group and a labile chlorine atom on the pyridine ring makes it an invaluable building block for the synthesis of more complex molecules.[1] Its applications are extensive, primarily serving as a key intermediate in the development of novel pharmaceutical agents and agrochemicals.[1] The strategic positioning of the chloro and nitro functionalities allows for selective and diverse chemical transformations, making it a cornerstone in many synthetic pathways.[1]

Key Molecular Properties:

| Property | Value | Source |

| Molecular Formula | C₅H₃ClN₂O₂ | [2][3] |

| Molecular Weight | 158.54 g/mol | [2][3] |

| CAS Number | 13091-23-1 | [2][4][5] |

| Appearance | Yellow Crystalline Solid | [6] |

| Melting Point | 35-50 °C | [2] |

Synthetic Strategies: Pathways to 4-Chloro-3-nitropyridine

The synthesis of 4-Chloro-3-nitropyridine can be approached through several strategic routes. The choice of a particular pathway is often dictated by the availability of starting materials, desired scale of production, and purity requirements. This guide will focus on the most prevalent and scientifically robust methods.

Chlorination of 4-Hydroxy-3-nitropyridine: A Common and Efficient Route

This is arguably the most widely adopted method for the synthesis of 4-Chloro-3-nitropyridine, leveraging the readily available 4-hydroxy-3-nitropyridine as the starting material.[4] The core of this transformation lies in the conversion of the hydroxyl group to a chloro group using a suitable chlorinating agent.

Reaction Mechanism:

The reaction proceeds via a nucleophilic substitution mechanism. The hydroxyl group of 4-hydroxy-3-nitropyridine is first activated by the chlorinating agent, typically phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), forming a reactive intermediate.[7][8] This intermediate is then susceptible to nucleophilic attack by the chloride ion, leading to the displacement of the activated hydroxyl group and the formation of the desired 4-chloro-3-nitropyridine.

Figure 1: Simplified reaction workflow for the chlorination of 4-hydroxy-3-nitropyridine.

Detailed Experimental Protocol:

The following protocol is a representative example of this synthetic approach, adapted from established literature procedures.[4][8]

Step 1: Reaction Setup

-

To a suspension of 3-nitro-4-pyridinol (e.g., 20 g, 143 mmol) in a suitable solvent such as toluene (e.g., 300 mL), slowly add phosphorus oxychloride (e.g., 65.7 g, 429 mmol) at a controlled temperature of 0 °C.[4]

Step 2: Reaction Execution

-

Allow the reaction mixture to gradually warm to room temperature and then heat to reflux (approximately 110 °C) for a sustained period, typically 16 hours.[4] Monitoring the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.[9]

Step 3: Work-up and Isolation

-

After the reaction is complete, cool the mixture to room temperature.[4]

-

Carefully remove the solvent under reduced pressure using a rotary evaporator.[4]

-

The residue is then cautiously poured into ice water.[4]

-

The pH of the aqueous solution is adjusted to approximately 10 using a base like potassium carbonate (K₂CO₃).[4]

-

The aqueous phase is extracted multiple times with an organic solvent such as ethyl acetate.[4]

-

The combined organic extracts are washed sequentially with water and brine.[4]

-

The organic phase is dried over an anhydrous drying agent like sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[4]

Step 4: Purification

-

The crude 4-chloro-3-nitropyridine, often obtained as a brown oil that solidifies upon standing, can be further purified by techniques such as silica gel column chromatography or recrystallization to achieve the desired purity.[4][8]

Causality Behind Experimental Choices:

-

Choice of Chlorinating Agent: Phosphorus oxychloride is a common choice due to its effectiveness and relatively moderate reactivity compared to phosphorus pentachloride.[7][8]

-

Solvent: Toluene is often used as it is a non-polar solvent that is inert to the reaction conditions and has a suitable boiling point for reflux.[4]

-

Temperature Control: The initial addition of phosphorus oxychloride at 0 °C is critical to manage the exothermic nature of the reaction. The subsequent reflux is necessary to drive the reaction to completion.[4]

-

Aqueous Work-up: The quenching with ice water is to hydrolyze any remaining phosphorus oxychloride. The basification step is to neutralize the acidic byproducts and facilitate the extraction of the product into the organic phase.[4]

Nitration of 4-Chloropyridine: A Direct but Challenging Approach

An alternative synthetic route involves the direct nitration of 4-chloropyridine. However, this method is often more challenging due to the deactivating effect of the chlorine atom on the pyridine ring, which makes electrophilic substitution reactions like nitration more difficult.

Reaction Mechanism:

The nitration of 4-chloropyridine involves the reaction with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.[10] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The nitronium ion then attacks the electron-rich positions of the pyridine ring. The directing effects of the nitrogen atom and the chlorine atom influence the position of nitration.

Figure 2: Simplified workflow for the nitration of 4-chloropyridine.

Challenges and Considerations:

-

Harsh Reaction Conditions: This reaction often requires strong acids and elevated temperatures, which can lead to side reactions and decomposition of the starting material and product.

-

Formation of Isomers: The nitration of 4-chloropyridine can lead to the formation of a mixture of isomers, which can be difficult to separate. The primary product is typically 4-chloro-3-nitropyridine, but other isomers may also be formed.[10]

-

Lower Yields: Due to the deactivated nature of the starting material and the potential for side reactions, the yields of this method are often lower compared to the chlorination of 4-hydroxy-3-nitropyridine.

Synthesis of the Hydrochloride Salt

For many applications, particularly in pharmaceutical development, 4-Chloro-3-nitropyridine is used in its hydrochloride salt form. The salt is generally more stable and easier to handle than the free base.

Protocol for Hydrochloride Salt Formation:

Step 1: Dissolution

-

Dissolve the purified 4-Chloro-3-nitropyridine free base in a suitable anhydrous organic solvent, such as diethyl ether or dichloromethane.

Step 2: Acidification

-

Bubble anhydrous hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether) dropwise with stirring.

Step 3: Precipitation and Isolation

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum to obtain 4-Chloro-3-nitropyridine hydrochloride.

Safety, Handling, and Storage

Hazard Identification:

4-Chloro-3-nitropyridine is classified as a hazardous substance.[6] It is toxic if swallowed and causes serious eye damage.[2][3][6]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[2][6][11] In cases of potential dust generation, a dust mask (e.g., N95) should be used.[2]

-

Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[6] Avoid inhalation of dust and contact with skin and eyes.[6] Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke when using this product.[6][11]

-

First Aid:

-